molecular formula C10H9ClF3NO B13053568 (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine

(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B13053568
M. Wt: 251.63 g/mol
InChI Key: WKZNGHYNAUNMLE-QMMMGPOBSA-N
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Description

(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine ( 1272730-15-0) is a chiral chemical compound with a molecular formula of C10H9ClF3NO and a molecular weight of 251.63 g/mol . Its specific stereochemistry is denoted by the (S) configuration at the 4-position of the chroman ring system. This compound is characterized by the presence of both chloro and trifluoromethyl substituents on the benzopyran ring, functional groups that are often utilized in medicinal chemistry and drug discovery to influence the potency, metabolic stability, and physicochemical properties of lead molecules. As a supplier, we provide this high-purity building block to support advanced research and development activities in pharmaceutical and agrochemical sciences. It is particularly valuable for investigators exploring novel biologically active molecules, such as enzyme inhibitors or receptor modulators, where the chroman scaffold and its substituted derivatives can play a critical role. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices. Please note that detailed information on specific research applications and mechanism of action for this exact compound is not fully available in public sources, underscoring its potential as a novel research reagent.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

(4S)-7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9ClF3NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1

InChI Key

WKZNGHYNAUNMLE-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@H]1N)C(F)(F)F)Cl

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Drug Development

(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine has been investigated for its potential as a pharmacological agent due to its interactions with various molecular targets. Notable applications include:

  • Enzyme Interaction Studies : The compound is utilized as a tool in studying enzyme interactions and receptor binding, aiding in the elucidation of mechanisms of action for potential therapeutic effects.
  • Binding Affinity Assessment : Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to quantitatively assess the binding affinity of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine to specific enzymes and receptors.

In Vivo and In Vitro Studies

Research has highlighted the compound's efficacy in various biological systems:

  • Efficacy Tests : In vivo studies have demonstrated its efficacy against certain pathogens, indicating potential use in treating infectious diseases. For example, administration of the compound in animal models showed promising results in inhibiting parasitemia .
  • ADME-Tox Profiling : The absorption, distribution, metabolism, excretion, and toxicity profile of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is crucial for understanding its pharmacokinetics. Studies have indicated favorable ADME properties which support its candidacy for further development .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential use as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Another research project focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The findings revealed that (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine effectively reduced enzyme activity in vitro, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine

While the (S)-enantiomer is the focus of this analysis, the (R)-enantiomer shares identical molecular weight and formula but differs in spatial arrangement. Enantiomers often exhibit distinct interactions with biological targets (e.g., receptors or enzymes), leading to differences in efficacy, toxicity, or metabolic stability. However, specific comparative data for this enantiomeric pair remain unavailable in the provided evidence, highlighting a critical gap in current literature .

Substituent Variations in Chroman-4-amine Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 6,7) Molecular Formula Molecular Weight CAS Number Notes
(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine Cl (7), CF₃ (6) C₁₀H₁₀ClF₃NO 253.65* Not provided Chiral center (S-configuration)
(R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine Cl (7), CF₃ (6) C₁₀H₁₀ClF₃NO 253.65* Not provided Enantiomeric counterpart
(S)-7-Fluoro-6-methylchroman-4-amine F (7), CH₃ (6) C₁₀H₁₂FNO 181.21 1272736-01-2 Lower molecular weight; no CF₃/Cl
7-(Trifluoromethyl)chroman-4-amine CF₃ (7) C₁₀H₁₀F₃NO 217.19 704208-25-3 Lacks Cl; positional isomer
7-Fluorochroman-4-amine F (7) C₉H₁₀FNO 167.18 774163-31-4 Simpler structure; no CF₃/Cl

*Calculated molecular weight based on formula.

Key Observations:
  • Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to the methyl group in (S)-7-Fluoro-6-methylchroman-4-amine .
  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lipophilicity may improve membrane permeability relative to fluorine-substituted analogs (e.g., 7-Fluorochroman-4-amine) .
  • Positional Isomerism : The placement of CF₃ at position 6 (target compound) versus position 7 (7-(Trifluoromethyl)chroman-4-amine) could alter steric interactions in binding pockets .

Biological Activity

(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is a synthetic heterocyclic compound belonging to the chroman family, characterized by a unique structural configuration that includes a chlorine atom at the 7th position and a trifluoromethyl group at the 6th position of the chroman ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.

The molecular formula of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is C11H8ClF3N, with a molecular weight of approximately 251.63 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and further pharmacological studies.

The biological activity of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is attributed to its interaction with various molecular targets:

  • Enzyme Binding : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It binds to receptors on cell surfaces, modulating cellular signaling pathways.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in cells, contributing to its protective effects against cellular damage.

Antimicrobial Properties

Research indicates that (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria are promising, indicating potential therapeutic applications in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including breast cancer cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis. Notably, it has shown selectivity towards cancer cells compared to non-tumorigenic cells, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The unique structural features of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine contribute significantly to its biological activity. A comparative analysis with related compounds highlights the importance of the trifluoromethyl group in enhancing potency against microbial strains and cancer cells. The following table summarizes some related compounds and their notable features:

Compound NameMolecular FormulaUnique Features
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amineC11H9F3NContains a methoxy group instead of chlorine
7-Chloro-6-methylchroman-4-amineC11H10ClNLacks trifluoromethyl group; simpler structure
8-Chloro-6-(trifluoromethyl)chroman-4-amineC11H8ClF3NChlorine and trifluoromethyl groups at different positions

Case Studies

  • Antimicrobial Efficacy : A study reported that (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine inhibited the growth of methicillin-resistant Staphylococcus aureus with an MIC of 3.125 μg/mL, showcasing its potential as an antimicrobial agent .
  • Anticancer Activity : In another study focusing on breast cancer cell lines, derivatives similar to (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine demonstrated significant cytotoxicity with low micromolar IC50 values, indicating strong potential for therapeutic applications in oncology .

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